5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline
Overview
Description
5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Mechanism of Action
Target of Action
It is known that benzimidazole compounds, which this compound is a derivative of, often target tubulin in cells . Tubulin is a protein that plays a crucial role in cell division, and its inhibition can lead to cell death .
Mode of Action
Benzimidazole derivatives are known to interact with their targets by binding to the active site, leading to inhibition of the target’s function . This interaction can result in changes in the cell, such as disruption of cell division and ultimately cell death .
Biochemical Pathways
Benzimidazole derivatives are known to affect the microtubule dynamics in cells by inhibiting tubulin, a key protein in the formation of the mitotic spindle, which is essential for cell division . The downstream effects of this inhibition can include cell cycle arrest and apoptosis .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug, its distribution within the body, its metabolism, and its eventual excretion from the body .
Result of Action
Based on the known effects of benzimidazole derivatives, it can be inferred that this compound may lead to cell cycle arrest and apoptosis, or programmed cell death .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially influence the action of a drug .
Biochemical Analysis
Biochemical Properties
5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, leading to different biochemical outcomes depending on the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in cell growth and differentiation, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and subsequent cellular responses. The compound’s ability to bind to particular sites on enzymes or receptors is crucial for its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to alterations in cellular processes, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Lower doses may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, which facilitate its localization and accumulation in target areas. Understanding these processes is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its effectiveness in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The initial step involves the formation of the benzodiazole core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Fluoro Group: The fluoro group is introduced via a nucleophilic substitution reaction, where a suitable fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), is used.
Alkylation: The isopropyl group is introduced through an alkylation reaction using isopropyl halide in the presence of a strong base like sodium hydride.
Amination: Finally, the aniline group is introduced through a nucleophilic aromatic substitution reaction using an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Quinones, nitro derivatives, or other oxidized products.
Reduction: Amines, alcohols, or other reduced derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the substituents used.
Scientific Research Applications
5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and neuroprotective agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1H-benzodiazole: Shares the benzodiazole core but lacks the isopropyl and aniline substituents.
2-methyl-1H-benzodiazole: Similar structure but without the fluoro and isopropyl groups.
5-fluoro-2-methylaniline: Contains the fluoro and aniline groups but lacks the benzodiazole core.
Uniqueness
5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline is unique due to the combination of its fluoro, isopropyl, and aniline substituents on the benzodiazole core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
5-(5-fluoro-1-propan-2-ylbenzimidazol-2-yl)-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3/c1-10(2)21-16-7-6-13(18)9-15(16)20-17(21)12-5-4-11(3)14(19)8-12/h4-10H,19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPSSNVVTKFPBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(N2C(C)C)C=CC(=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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